molecular formula C15H13IN2 B14125946 1-[(Quinolin-4-yl)methyl]pyridin-1-ium iodide CAS No. 5450-80-6

1-[(Quinolin-4-yl)methyl]pyridin-1-ium iodide

Cat. No.: B14125946
CAS No.: 5450-80-6
M. Wt: 348.18 g/mol
InChI Key: FMENJRXRHFFITE-UHFFFAOYSA-M
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Description

1-(Quinolin-4-ylmethyl)pyridin-1-ium iodide is a chemical compound with the molecular formula C15H13IN2. It is a derivative of quinoline and pyridine, two heterocyclic aromatic organic compounds. This compound is known for its unique structure, which combines the quinoline and pyridine moieties, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Quinolin-4-ylmethyl)pyridin-1-ium iodide typically involves the reaction of quinoline derivatives with pyridine derivatives under specific conditions. One common method involves the alkylation of quinoline with pyridine in the presence of an iodide source. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of 1-(Quinolin-4-ylmethyl)pyridin-1-ium iodide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

1-(Quinolin-4-ylmethyl)pyridin-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Quinolin-4-ylmethyl)pyridin-1-ium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways in diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(Quinolin-4-ylmethyl)pyridin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound may interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Quinolin-4-ylmethyl)pyridin-1-ium iodide is unique due to its combined quinoline and pyridine structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

5450-80-6

Molecular Formula

C15H13IN2

Molecular Weight

348.18 g/mol

IUPAC Name

4-(pyridin-1-ium-1-ylmethyl)quinoline;iodide

InChI

InChI=1S/C15H13N2.HI/c1-4-10-17(11-5-1)12-13-8-9-16-15-7-3-2-6-14(13)15;/h1-11H,12H2;1H/q+1;/p-1

InChI Key

FMENJRXRHFFITE-UHFFFAOYSA-M

Canonical SMILES

C1=CC=[N+](C=C1)CC2=CC=NC3=CC=CC=C23.[I-]

Origin of Product

United States

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